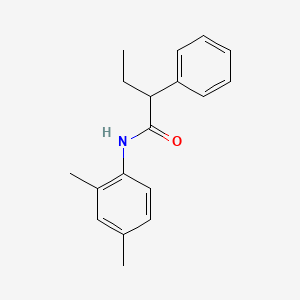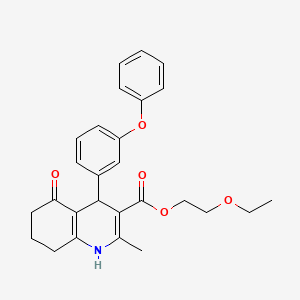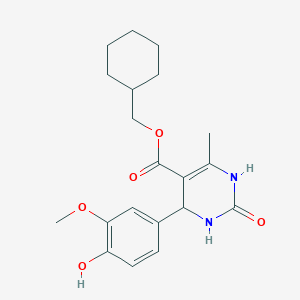![molecular formula C16H15NO3 B5206531 4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known by its chemical name, BMD, and has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of BMD is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes involved in tumor growth and inflammation. It may also act by modulating the activity of certain receptors in the brain, which could be beneficial in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that BMD has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, BMD has been shown to have insecticidal properties and can be used as a biopesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMD is its potential use in various scientific fields. It has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. It also has insecticidal properties, which could be useful in agriculture. However, one of the limitations of BMD is its toxicity. Studies have shown that it can be toxic to certain cell lines and may have adverse effects on the environment.
Orientations Futures
There are several future directions for the study of BMD. One area of research could focus on the development of new drugs based on the structure of BMD. Another area of research could focus on the use of BMD as a biopesticide in agriculture. Additionally, future studies could investigate the potential use of BMD in the treatment of neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of BMD and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of BMD has been achieved through different methods, including the reaction of 2,5-dimethylfuran with benzylamine and maleic anhydride in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylfuran with benzylamine and maleic anhydride in the presence of a reducing agent such as sodium borohydride. These methods have been successful in producing BMD in high yields and purity.
Applications De Recherche Scientifique
BMD has been studied for its potential applications in various scientific fields. In medicine, BMD has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, BMD has been shown to have insecticidal properties and can be used as a biopesticide. In materials science, BMD has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-benzyl-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-16-8-7-11(20-16)12-13(16)15(19)17(14(12)18)9-10-5-3-2-4-6-10/h2-8,11-13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZAJHKHVRPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)C3C2C(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-4-methyl-2-(phenylmethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5206452.png)

![N-[2-(benzylamino)-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5206463.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206477.png)
![5-(dimethylamino)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5206483.png)
![11-(2-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206488.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5206492.png)

![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![2-(5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5206538.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5206539.png)


![N-[4-(aminosulfonyl)phenyl]-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5206569.png)